molecular formula C10H9ClO3 B1593999 2-(4-Chlorophenyl)-2-oxoethyl acetate CAS No. 39561-82-5

2-(4-Chlorophenyl)-2-oxoethyl acetate

Cat. No. B1593999
CAS RN: 39561-82-5
M. Wt: 212.63 g/mol
InChI Key: FTUYTARZCNUSDA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl acetate is a chemical compound that contains a chlorophenyl group. It is related to 4-Chlorophenyl acetate , which has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol . The IUPAC name for 4-Chlorophenyl acetate is (4-chlorophenyl) acetate .

Scientific Research Applications

Corrosion Inhibition

2-(4-Chlorophenyl)-2-oxoethyl acetate has been studied for its potential as a corrosion inhibitor. Zarrouk et al. (2014) conducted quantum chemical calculations on compounds including 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2), which is closely related to 2-(4-Chlorophenyl)-2-oxoethyl acetate. They found that these compounds are effective corrosion inhibitors for copper in nitric acid media, suggesting their utility in protecting metals from corrosion in industrial applications (Zarrouk et al., 2014).

Material Science and Molecular Analysis

In the field of material science, the compound has been utilized in molecular structure studies. Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate and conducted FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies to understand its molecular structure and properties. This research is significant for developing new materials with specific desired properties (Kumar et al., 2014).

Catalysis and Chemical Synthesis

The compound has also found applications in catalysis and chemical synthesis. Jung et al. (2000) demonstrated its use in catalytic reactions for converting ketones or enol acetates to chiral acetates. Such catalytic processes are crucial in the pharmaceutical and fine chemical industries for the production of high-purity chiral compounds (Jung et al., 2000).

Environmental Studies

In environmental studies, Heberer and Dünnbier (1999) discussed the presence of bis(chlorophenyl)acetic acid, a metabolite related to 2-(4-Chlorophenyl)-2-oxoethyl acetate, as a contaminant in aquatic systems. This research highlights the environmental impact and behavior of such compounds, which is critical for environmental monitoring and pollution control (Heberer & Dünnbier, 1999).

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYTARZCNUSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343081
Record name 2-(4-Chlorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl acetate

CAS RN

39561-82-5
Record name 2-(4-Chlorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (4° C.) and stirred solution of 2-bromo-4-chloroacetophenone (5.0 g, 21.41 mmol) and glacial acetic acid (2.8 mL, 49.25 mmol) in acetonitrile was added triethylamine (6.1 mL, 44.97 mmol). The reaction mixture was warmed to room temperature, than refluxed for 3 hours. The reaction mixture was extracted with ether, acetate, washed with 1N hydrochloric acid, brine, dried, and concentrated to yield 4.1 g of acetic acid 2-(4-chlorophenyl)-2-oxo-ethyl ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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